

what are the physical properties of 29-Hydroxyfriedelan-3-one

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Compound of Interest

Compound Name: 29-Hydroxyfriedelan-3-one

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An In-depth Technical Guide to 29-Hydroxyfriedelan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **29-Hydroxyfriedelan-3-one**, a pentacyclic triterpenoid of significant interest in natural product chemistry and pharmacology.

Core Chemical and Physical Properties

29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid.^[1] It has been isolated from various plant species, including those from the Celastraceae family such as *Tripterygium hypoglaucum*, *Salacia chinensis*, and *Celastrus vulcanicola*.^{[1][2]} The compound's core structure is based on the friedelane skeleton, characterized by a ketone group at the C-3 position and a primary alcohol (hydroxymethyl group) at the C-29 position.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for **29-Hydroxyfriedelan-3-one**.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₅₀ O ₂	PubChem[1]
Molecular Weight	442.7 g/mol	PubChem[1]
Monoisotopic Mass	442.381080833 Da	PubChem[1]
Appearance	White solid / amorphous powder	Inferred from related compounds[2]
Melting Point	262-265 °C	Echemi
Topological Polar Surface Area	37.3 Å ²	PubChem[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces
CAS Number	39903-21-4	PubChem[1]

Spectroscopic Data for Structural Elucidation

The structural identity of **29-Hydroxyfriedelan-3-one** is confirmed through various spectroscopic techniques. The data presented below are characteristic of the friedelane skeleton with the specified functional groups.

Data Presentation: Spectroscopic Data

Spectroscopic Method	Key Observations
^1H NMR	Signals corresponding to multiple methyl groups, methylene protons, and methine protons characteristic of the pentacyclic triterpenoid structure. A key signal corresponds to the hydroxymethylene protons at the C-29 position.
^{13}C NMR	Approximately 30 carbon signals are observed. A downfield signal around δ 213 ppm is characteristic of the C-3 ketone. A signal corresponding to the hydroxyl-bearing C-29 is also present.
Infrared (IR) Spectroscopy	Characteristic absorption bands are observed for the hydroxyl (-OH) group (around 3530 cm^{-1}) and the carbonyl (C=O) group of the ketone (around 1708 cm^{-1}). ^[2]
Mass Spectrometry (MS)	The mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. ^[2]

Experimental Protocols

The isolation and characterization of **29-Hydroxyfriedelan-3-one** from natural sources follow a standardized workflow common in phytochemistry.

Methodology: Isolation and Purification

A general protocol for the isolation of **29-Hydroxyfriedelan-3-one** from plant material is as follows:

- **Preparation of Plant Material:** The relevant plant part (e.g., leaves, stems, or roots) is collected, dried, and ground into a fine powder to maximize the surface area for extraction.

- **Solvent Extraction:** The powdered material is subjected to extraction, often sequentially with solvents of increasing polarity. A common starting point is a nonpolar solvent like hexane or chloroform to extract triterpenoids. This is followed by more polar solvents like ethyl acetate or methanol.[\[2\]](#)[\[3\]](#)
- **Fractionation of Crude Extract:** The resulting crude extract (e.g., the hexane extract) is concentrated under reduced pressure. It is then typically subjected to column chromatography (CC) using silica gel as the stationary phase.[\[2\]](#)[\[4\]](#)
- **Chromatographic Separation:** The column is eluted with a solvent gradient, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected systematically.[\[2\]](#)[\[3\]](#)
- **Purity Analysis and Final Purification:** The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions showing a similar profile and containing the target compound are combined. These combined fractions may require further purification using successive column chromatography or preparative TLC to yield the pure compound.[\[2\]](#)[\[3\]](#)

Methodology: Structural Characterization

Once isolated, the structure of the compound is elucidated and confirmed using a combination of the following spectroscopic methods:

- **Nuclear Magnetic Resonance (NMR):** 1D NMR (^1H and ^{13}C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to determine the complete proton and carbon framework and establish connectivity and stereochemistry.[\[2\]](#)
- **Mass Spectrometry (MS):** High-Resolution Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular formula.[\[2\]](#)
- **Infrared (IR) Spectroscopy:** FTIR is used to identify the key functional groups present in the molecule, such as the hydroxyl and carbonyl groups.[\[2\]](#)

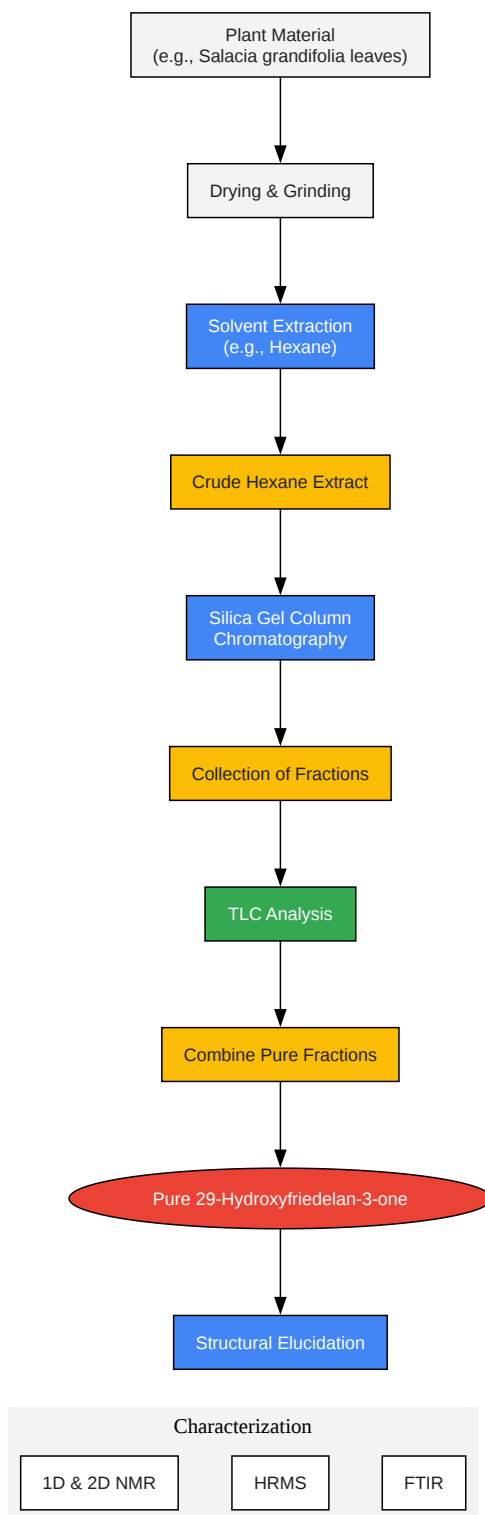
Biological Activity and Logical Relationships

29-Hydroxyfriedelan-3-one belongs to the friedelane class of triterpenoids, which are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial

effects.[5][6][7][8] Specifically, **29-Hydroxyfriedelan-3-one** has been investigated for its anti-inflammatory properties, demonstrating inhibitory activity against human leukocyte elastase (HLE).[5] Studies on related friedelane triterpenes have also shown cytotoxic activity against various cancer cell lines.[2][6]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the isolation and characterization of **29-Hydroxyfriedelan-3-one** from a natural source.



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Caption: General workflow for isolation and characterization.

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